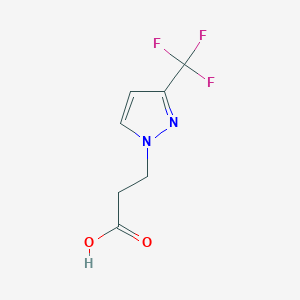

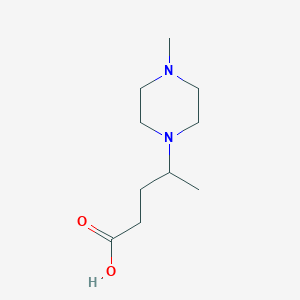

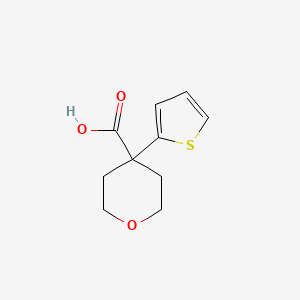

![molecular formula C7H6N2OS B1320164 4H-Thieno[3,2-b]pyrrole-5-carboxamide CAS No. 881888-43-3](/img/structure/B1320164.png)

4H-Thieno[3,2-b]pyrrole-5-carboxamide

Vue d'ensemble

Description

4H-Thieno[3,2-b]pyrrole-5-carboxamide is a compound that has been studied for its potential applications in medicinal chemistry . It has been found to inhibit alphaviruses, such as the chikungunya virus, and exhibits a broad spectrum of antiviral activity .

Synthesis Analysis

The synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamide involves several steps. The carboxy group of the compound was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . Hydrazides thus obtained were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .Molecular Structure Analysis

The molecular structure of 4H-Thieno[3,2-b]pyrrole-5-carboxamide is complex and has been the subject of several studies . The compound contains a thieno[3,2-b]pyrrole skeleton, which is a bicyclic structure consisting of a thiophene ring fused with a pyrrole ring .Chemical Reactions Analysis

In the chemical reactions involving 4H-Thieno[3,2-b]pyrrole-5-carboxamide, the compound was found to react with various acyl chlorides to afford the corresponding mixed bis-acylhydrazines . In one reaction, 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride was reacted with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate to give a specific product .Applications De Recherche Scientifique

Antiviral Activity

4H-Thieno[3,2-b]pyrrole-5-carboxamides: have been identified as potent inhibitors of alphaviruses, such as the chikungunya virus, showcasing a broad spectrum of antiviral activity . This class of compounds can be pivotal in the development of new antiviral drugs, especially for viruses that currently lack effective treatments.

Oncology

Some derivatives of 4H-Thieno[3,2-b]pyrrole-5-carboxamide have been reported to reversibly inhibit lysine-specific demethylases . These enzymes regulate histone methylation, a critical process in gene expression. Inhibitors of these enzymes are considered promising therapeutic agents in cancer treatment, as they can potentially reverse aberrant epigenetic modifications in cancer cells.

Hepatitis C Treatment

Compounds with the 4H-Thieno[3,2-b]pyrrole skeleton, particularly without the carboxamide functionality, have been used as allosteric inhibitors of the hepatitis C virus NS5B polymerase . This application is significant in the search for new treatments for hepatitis C, a disease affecting millions worldwide.

Tuberculosis

The derivatives of 4H-Thieno[3,2-b]pyrrole-5-carboxamide have been explored for their antitubercular properties . One of the synthesized compounds showed moderate activity against tuberculosis, indicating potential for further development as antitubercular agents.

Inhibition of LSD1 Demethylase

The ability to inhibit LSD1 demethylase is another notable application. LSD1 demethylase plays a role in DNA methylation and is implicated in various cancers4H-Thieno[3,2-b]pyrrole-5-carboxamide derivatives have shown potential in inhibiting this enzyme, which could lead to new approaches in cancer therapy .

Drug Design and Discovery

The structural versatility of 4H-Thieno[3,2-b]pyrrole-5-carboxamide makes it a valuable scaffold in drug design. Its ability to bind with various biological targets allows for the development of new drugs with improved efficacy and specificity for a range of diseases .

Mécanisme D'action

Target of Action

The primary targets of 4H-Thieno[3,2-b]pyrrole-5-carboxamide are the alphaviruses, such as the Chikungunya virus . It also targets lysine-specific demethylases, which regulate histone methylation .

Mode of Action

4H-Thieno[3,2-b]pyrrole-5-carboxamide inhibits the replication of alphaviruses by interacting with their RNA-dependent RNA polymerase . It also reversibly inhibits lysine-specific demethylases, thereby affecting the regulation of histone methylation .

Biochemical Pathways

The inhibition of alphaviruses and lysine-specific demethylases by 4H-Thieno[3,2-b]pyrrole-5-carboxamide affects the viral replication pathway and the histone methylation pathway respectively . The downstream effects include a broad spectrum of antiviral activity and potential applications in oncology .

Result of Action

The molecular and cellular effects of 4H-Thieno[3,2-b]pyrrole-5-carboxamide’s action include the inhibition of viral replication and the reversible inhibition of lysine-specific demethylases . This leads to a decrease in the spread of the virus and potential changes in gene transcription due to altered histone methylation .

Orientations Futures

The future directions for the study of 4H-Thieno[3,2-b]pyrrole-5-carboxamide could involve further exploration of its potential applications in medicinal chemistry. Given its ability to inhibit certain viruses and regulate histone methylation, it could be a promising candidate for the development of new therapeutic agents .

Propriétés

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCXAOBUHXRFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of structural modifications on the activity and selectivity of 4H-Thieno[3,2-b]pyrrole-5-carboxamides towards cannabinoid receptors?

A1: Studies exploring Structure-Activity Relationships (SAR) are crucial in understanding how modifications to the core 4H-Thieno[3,2-b]pyrrole-5-carboxamide scaffold influence its interaction with cannabinoid receptors. For example, replacing the thiophene ring of HL-010 with a furan ring yielded RS-DFA-6-2, which retained CB2 binding affinity but displayed reduced selectivity compared to HL-010. [] Further modifications at the carboxamide group, as seen in analogs 7a-d, also affected binding affinities to both cannabinoid and opioid receptors. [] These findings highlight the significant impact of even subtle structural changes on receptor binding and selectivity.

Q2: Have any potential toxicological concerns been identified for 4H-Thieno[3,2-b]pyrrole-5-carboxamides?

A2: While 4H-Thieno[3,2-b]pyrrole-5-carboxamides hold therapeutic promise, research raises potential toxicological considerations. Prolonged inhibition of glycogen phosphorylase, a possible effect of these compounds, has been linked to hepatic complications resembling glycogen storage diseases in animal models. [] This observation emphasizes the need for comprehensive toxicological evaluations and careful consideration of long-term effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

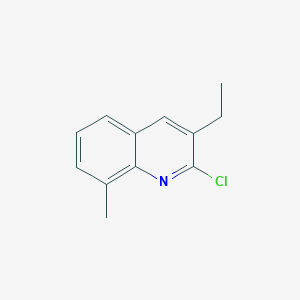

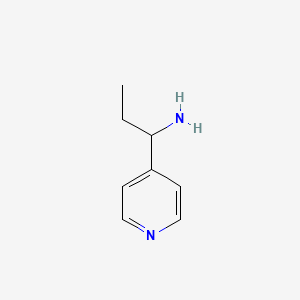

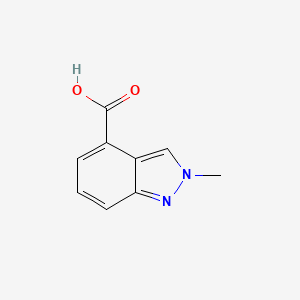

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

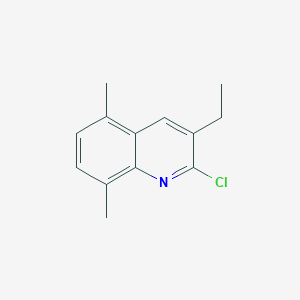

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)